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Compound of Interest

Compound Name:
6-Chloro-7-nitro-1H-

benzo[d]imidazole

Cat. No.: B11900586

Get Quote

Technical Monograph: 6-Chloro-7-
nitrobenzimidazole
Executive Summary
6-Chloro-7-nitrobenzimidazole is a privileged heterocyclic scaffold used primarily as an

intermediate in the synthesis of bioactive kinase inhibitors, anthelmintics, and antimicrobial

agents. Its structure features a fused benzene and imidazole ring system substituted with

electron-withdrawing chlorine and nitro groups.

Crucial Chemical Nuance: Due to the prototropic tautomerism inherent to the imidazole ring (N-

H migration), this molecule exists in dynamic equilibrium. The 6-chloro-7-nitro isomer is

chemically equivalent to 5-chloro-4-nitrobenzimidazole in solution unless the N1-position is

substituted. This guide utilizes the canonical numbering but addresses the tautomeric

ambiguity essential for accurate database searching.
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The following identifiers correspond to the unsubstituted core scaffold. Researchers should

note that commercial catalogs often list this compound under its lower-locant tautomer name

(4-Chloro-5-nitrobenzimidazole).

Core Identifiers
Descriptor Value Notes

Common Name 6-Chloro-7-nitrobenzimidazole
Tautomer: 5-Chloro-4-

nitrobenzimidazole

CAS Registry Number 1360891-62-8
Listed as 4-Chloro-5-nitro-1H-

benzimidazole

Molecular Formula C₇H₄ClN₃O₂

Molecular Weight 197.58 g/mol

Canonical SMILES [O-]c1c(Cl)ccc2nc[nH]c12
Defines the 4-nitro-5-chloro

tautomer

Isomeric SMILES Clc1c(=O)ccc2nc[nH]c21
Defines the 6-chloro-7-nitro

tautomer

InChI String

InChI=1S/C7H4ClN3O2/c8-4-

1-2-5-6(3-4)11-7(9-5)10/h1-2H,

(H,9,10,11)

Standard InChI

Tautomerism & Numbering Logic
The ambiguity arises from the mobile proton on the imidazole nitrogen.

Tautomer A (4,5-substituted): H is on N1. Nitro is at position 4; Chlorine at 5.

Tautomer B (7,6-substituted): H is on N3. Nitro is at position 7; Chlorine at 6.[1][2]

In the absence of N-alkylation, these forms interconvert rapidly. The 4-chloro-5-nitro

nomenclature is preferred by IUPAC (lowest locant rule), but 6-chloro-7-nitro is frequently used

in retrosynthetic analysis when deriving the molecule from 4-chloro-1,2-phenylenediamine

precursors.
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Synthetic Pathways[5][6][7]
The synthesis of this scaffold requires precise regiocontrol to avoid producing the isomeric 5-

chloro-6-nitrobenzimidazole.

Pathway A: Rational Cyclization (Recommended)
This method ensures regioselectivity by establishing the substitution pattern on the benzene

ring before closing the imidazole ring.

Precursor: 3-Chloro-4-nitro-1,2-phenylenediamine (or 3-nitro-4-chloro-1,2-phenylenediamine).

Reagent: Formic acid or Triethyl orthoformate.

4-Chloro-3-nitro-1,2-phenylenediamine Formic Acid / Reflux
(Cyclization) Formylated Intermediate

- H2O 4-Chloro-5-nitrobenzimidazole
(Tautomer of 6-Cl-7-NO2)

- H2O (Ring Closure)

Click to download full resolution via product page

Caption: Regioselective synthesis via cyclization of substituted phenylenediamine.

Pathway B: Direct Nitration (Historical/Non-Selective)
Nitration of 5-chlorobenzimidazole typically yields a mixture of isomers due to the competing

directing effects of the chlorine (ortho/para deactivating) and the imidazole ring.

Major Product: 5-Chloro-6-nitrobenzimidazole (para to Cl, meta to NH).

Minor Product: 6-Chloro-7-nitrobenzimidazole (Target).

Note: This pathway requires tedious chromatographic separation and is not recommended

for high-purity applications.

Experimental Protocol: Cyclization Method
Objective: Synthesis of 6-chloro-7-nitrobenzimidazole (as 4-chloro-5-nitro tautomer) from

diamine precursor.

Materials:
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3-Nitro-4-chlorobenzene-1,2-diamine (1.0 eq)

Formic acid (98%, excess) or Trimethyl orthoformate (TMOF)

Sodium hydroxide (NaOH) for neutralization

Ethyl acetate (EtOAc) for extraction

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 3-nitro-4-chlorobenzene-1,2-diamine (10 mmol) in Formic acid (15 mL).

Why: Formic acid acts as both the solvent and the C1-source for the imidazole ring

closure.

Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 3–5 hours.

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting

diamine spot should disappear, replaced by a more polar fluorescent spot.

Work-up:

Cool the reaction mixture to room temperature.

Pour the mixture onto crushed ice (approx. 100 g).

Slowly basify the solution to pH 8–9 using 4M NaOH or concentrated Ammonia solution.

Observation: A precipitate should form upon neutralization.

Isolation:

Filter the precipitate under vacuum.

Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acid.

Dry the solid in a vacuum oven at 50°C for 12 hours.
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Purification (if necessary): Recrystallize from Ethanol/Water (9:1) or purify via column

chromatography (SiO₂, Gradient: 0-5% MeOH/DCM).

Medicinal Chemistry Applications
The 6-chloro-7-nitrobenzimidazole scaffold serves as a versatile "warhead" precursor in drug

discovery.

Kinase Inhibition (ATP Competitive)
The benzimidazole core mimics the purine ring of Adenosine, allowing it to bind into the ATP-

binding pocket of kinases.

Modification: The nitro group is often reduced to an amine (-NH2) to form 4-amino-5-

chlorobenzimidazole.

Utility: This amine can be acylated or coupled to form hinge-binding motifs in inhibitors

targeting Gyrase B (antibacterial) or VEGFR (anticancer).

Anthelmintic Agents
Benzimidazoles are the structural basis for drugs like Albendazole. The 6-chloro-7-nitro

derivative allows for the introduction of lipophilic side chains at the 7-position (via nitro

reduction and substitution), potentially overcoming resistance mechanisms in nematodes.

Nucleophilic Aromatic Substitution (SNAr)
The nitro group at position 7 activates the chlorine at position 6 towards nucleophilic attack,

particularly if the imidazole nitrogen is alkylated first.

Reaction: Displacement of Cl by amines or thiols.

Result: Rapid generation of 6-functionalized-7-nitrobenzimidazoles.

References
PubChem Compound Summary. (2025). 4-Chloro-5-nitrobenzimidazole (CID 101043323).[3]

National Center for Biotechnology Information. [Link][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.synhet.com/products/CAS-1360891-62-8
https://pubchem.ncbi.nlm.nih.gov/compound/101043323
https://www.synhet.com/products/CAS-1360891-62-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11900586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-

substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03660e
https://www.benchchem.com/product/b11900586?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-1H-benzimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-1H-benzimidazole
https://wap.guidechem.com/encyclopedia/6-chloro-1h-benzimidazole-dic64273.html
https://www.synhet.com/products/CAS-1360891-62-8
https://www.benchchem.com/product/b11900586/docs#6-chloro-7-nitrobenzimidazole-smiles-and-inchikey-identifiers
https://www.benchchem.com/product/b11900586/docs#6-chloro-7-nitrobenzimidazole-smiles-and-inchikey-identifiers
https://www.benchchem.com/product/b11900586/docs#6-chloro-7-nitrobenzimidazole-smiles-and-inchikey-identifiers
https://www.benchchem.com/product/b11900586/docs#6-chloro-7-nitrobenzimidazole-smiles-and-inchikey-identifiers
https://www.benchchem.com/product/b11900586?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11900586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426
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